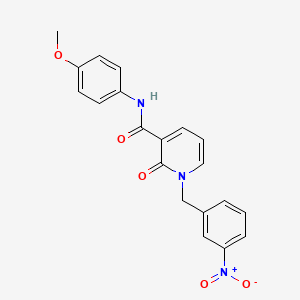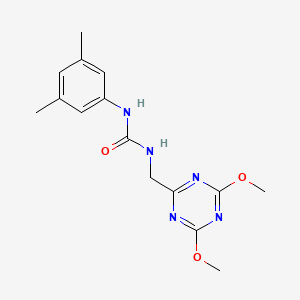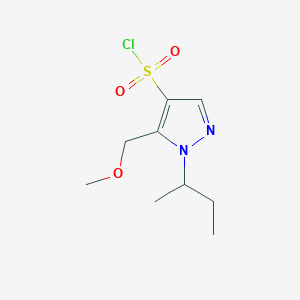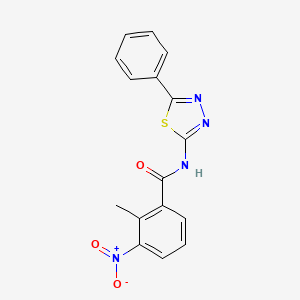![molecular formula C20H21N5O3 B2898906 3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896319-18-9](/img/structure/B2898906.png)
3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as SGI-1776, is a small molecule inhibitor that has been shown to have potential in cancer treatment. This compound was first synthesized in 2009 and since then, there has been extensive research on its mechanism of action, biochemical and physiological effects, and its potential use in cancer treatment.
Mechanism of Action
3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione inhibits PIM kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its downstream targets, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In vitro studies have shown that 3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione inhibits the growth of cancer cells in a dose-dependent manner. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In vivo studies have also shown that 3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione inhibits tumor growth in mouse models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of 3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is its specificity for PIM kinases, which makes it a potentially safer and more effective cancer therapy compared to non-specific kinase inhibitors. However, one limitation is that it may not be effective in all types of cancer, as PIM kinases are not overexpressed in all cancers.
Future Directions
There are several future directions for research on 3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One area of interest is the development of more potent and selective PIM kinase inhibitors. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to benefit from 3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione treatment. Finally, there is interest in combining 3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with other cancer therapies to enhance its efficacy.
Synthesis Methods
The synthesis of 3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves a series of chemical reactions that start with the condensation of 4-ethoxyphenylhydrazine and 1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The resulting compound is then reacted with allyl bromide to introduce the allyl group. The final compound is obtained through a series of purification steps.
Scientific Research Applications
3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied in the field of cancer research. It has been shown to inhibit the activity of PIM kinases, a family of serine/threonine kinases that are overexpressed in many types of cancer. Inhibition of PIM kinases has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making 3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
6-(4-ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-13(3)25(19)14-7-9-15(10-8-14)28-6-2/h5,7-10,12H,1,6,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNMADPRAHIVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate](/img/no-structure.png)


![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2898830.png)
![Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2898831.png)
![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-isopropylphenyl)acetamide](/img/structure/B2898836.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2898837.png)

![5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2898841.png)
![(Z)-ethyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2898844.png)
![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(4-morpholin-4-ylphenyl)propanamide](/img/structure/B2898845.png)
![5-(4-Benzylpiperazin-1-yl)-3-[(2,5-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2898846.png)